Stereochemical Identity: Defined Miglitol (2R,3R,4R,5S) vs. Unspecified Stereoisomer CAS 1214197-62-2
CAS 1214197-62-2 is registered without defined stereochemistry, whereas the clinically active Miglitol (CAS 72432-03-2) possesses the specific (2R,3R,4R,5S) configuration . The undesired diastereomer generated during Miglitol synthesis can be recovered via Swern oxidation and isomerization, indicating that stereochemical configuration directly impacts synthetic viability and biological relevance [1]. Miglitol Impurity C, bearing (2S,3S,4R,5S) stereochemistry, is a distinct entity from both CAS 1214197-62-2 and Miglitol, further underscoring the necessity of precise stereochemical specification in procurement [2].
| Evidence Dimension | Stereochemical configuration (IUPAC designation) |
|---|---|
| Target Compound Data | CAS 1214197-62-2: Unspecified/racemic stereochemistry; IUPAC: 1,5-dideoxy-1,5-((2-hydroxyethyl)imino)-D-glucitol |
| Comparator Or Baseline | Miglitol CAS 72432-03-2: Defined (2R,3R,4R,5S) stereochemistry; IUPAC: (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
| Quantified Difference | Target compound lacks defined stereochemistry; Miglitol possesses 4 defined chiral centers with specific spatial orientation |
| Conditions | IUPAC nomenclature and CAS registry assignment |
Why This Matters
Procurement of the undefined stereoisomer vs. the stereochemically pure drug substance yields fundamentally different materials with distinct regulatory, analytical, and biological applicability.
- [1] DrugFuture. Miglitol, SK-983, Bay-m-1099, Plumarol, Diastabol, Glyset. Synthesis database. View Source
- [2] PubChem. Miglitol Impurity C. (2S,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. View Source
